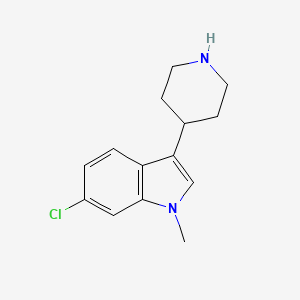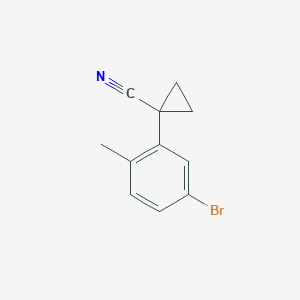
1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C11H10BrN It is characterized by a cyclopropane ring attached to a brominated methylphenyl group and a carbonitrile group
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile typically involves the reaction of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction proceeds through the formation of an intermediate, which undergoes intramolecular nucleophilic attack to form the cyclopropane ring . The reaction conditions are generally mild and result in high yields of the desired product.
Analyse Chemischer Reaktionen
1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction:
Cyclopropanation Reactions: The cyclopropane ring can participate in ring-opening reactions under certain conditions.
Common reagents used in these reactions include molecular bromine, copper(II) bromide, and other halogenating agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing cyclopropane rings.
Biology: The compound’s structural features make it a potential candidate for studying biological systems, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile exerts its effects is not well-understood. its structural features suggest that it may interact with molecular targets such as enzymes and receptors through non-covalent interactions. The cyclopropane ring and carbonitrile group may play a role in stabilizing these interactions and enhancing the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile include:
- 1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile
- 1-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid
These compounds share structural similarities but differ in the functional groups attached to the cyclopropane ring. The presence of different substituents can significantly influence their chemical reactivity and potential applications. This compound is unique due to its specific combination of a brominated methylphenyl group and a carbonitrile group, which may confer distinct properties and reactivity.
Eigenschaften
Molekularformel |
C11H10BrN |
|---|---|
Molekulargewicht |
236.11 g/mol |
IUPAC-Name |
1-(5-bromo-2-methylphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H10BrN/c1-8-2-3-9(12)6-10(8)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
UXQWDLSSLMNKPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Br)C2(CC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Trifluoromethylthio)phenyl]ethanethiol](/img/structure/B13538059.png)
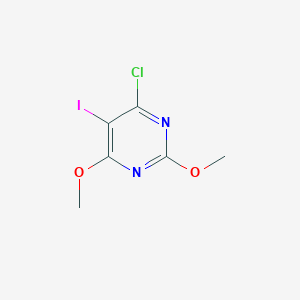
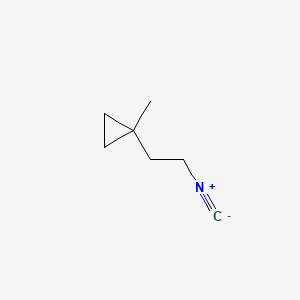
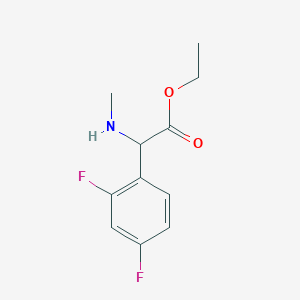
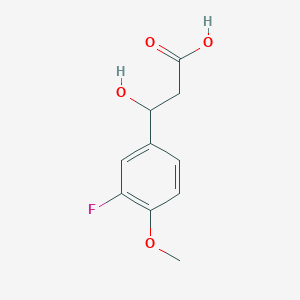


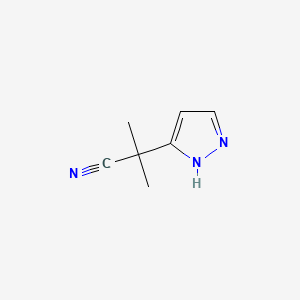

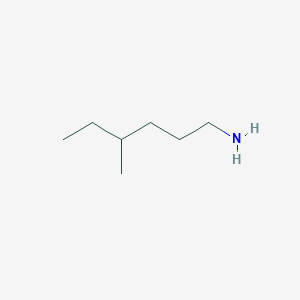
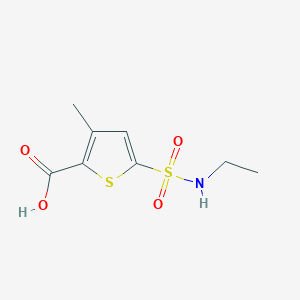
![Ethyl 1-[2-(benzyloxy)-1-hydroxyethyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13538124.png)
